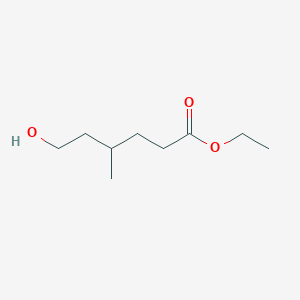

Ethyl 6-hydroxy-4-methylhexanoate

Description

Ethyl 6-hydroxyhexanoate has the molecular formula C₈H₁₆O₃, a molecular weight of 160.213 g/mol, and features a hydroxyl group at the terminal carbon of the ethyl hexanoate backbone .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl 6-hydroxy-4-methylhexanoate |

InChI |

InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

RXTHTZIPYPWQRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid. One common method involves the reaction of 6-hydroxy-4-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .

Industrial Production Methods: Industrial production of esters like this compound often employs continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this ester can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 6-hydroxy-4-methylhexanoic acid.

Reduction: 6-hydroxy-4-methylhexanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-hydroxy-4-methylhexanoate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related esters, hydroxy esters, and substituted aliphatic compounds derived from the evidence.

Ethyl 6-hydroxyhexanoate (CAS 5299-60-5)

- Molecular Formula : C₈H₁₆O₃

- Key Features : Terminal hydroxyl group, ethyl ester.

- Applications : Likely used in fragrances or as an intermediate in organic synthesis.

Methyl 6-acetoxyhexanoate (CAS 104954-58-7)

- Molecular Formula : C₉H₁₆O₄

- Key Features : Acetoxy (-OAc) group at the 6th carbon, methyl ester.

- Physical Properties: Molecular weight = 188.22 g/mol; Higher polarity compared to Ethyl 6-hydroxyhexanoate due to the acetoxy group .

- Applications: Potential use in polymer synthesis or as a protected intermediate in pharmaceutical chemistry.

Ethyl(R)-6-hydroxy-3-methylhexanoate (CAS 135011-13-1)

- Molecular Formula : C₉H₁₈O₃

- Key Features : Chiral center at the 3rd carbon (R-configuration), methyl group at the 3rd position.

- Physical Properties : Molecular weight = 174.24 g/mol ; Stereochemistry may influence biological activity or enzymatic interactions .

- Applications : Possible relevance in asymmetric synthesis or bioactive molecule development.

Ethyl 4-hydroxybenzoate (CAS Not Provided)

- Molecular Formula : C₉H₁₀O₃

- Key Features : Aromatic hydroxy ester with a hydroxyl group on the benzene ring.

- Physical Properties : Molecular weight = 166.18 g/mol ; Melting point = 116–118°C , higher than aliphatic analogs due to aromatic stabilization .

- Applications : Widely used as a preservative in cosmetics and food.

Structural and Functional Comparison Table

Notes:

- Aromatic esters (e.g., Ethyl 4-hydroxybenzoate) have higher thermal stability due to resonance stabilization .

Research Findings and Trends

- Synthetic Routes: highlights multicomponent reactions involving methylcyclohexanone derivatives, suggesting methodologies applicable to synthesizing substituted hexanoates. For example, NaOH/EtOH-mediated reactions could be adapted for introducing methyl or hydroxyl groups .

- Bioactivity: Ethyl acetate extracts of spices () contain bioactive compounds, implying that hydroxy esters like Ethyl 6-hydroxyhexanoate might exhibit antifungal or antimicrobial properties, though this is speculative without direct data .

- Industrial Relevance: Compounds such as Methyl 6-acetoxyhexanoate () are commercially cataloged, indicating demand for functionalized esters in pharmaceutical intermediates .

Biological Activity

Ethyl 6-hydroxy-4-methylhexanoate (C10H20O3) is an organic compound that has garnered interest for its potential biological activities. This article explores the chemical properties, mechanisms of action, and various biological effects of this compound, supported by relevant data and research findings.

This compound is characterized by its ester functional group, which plays a significant role in its reactivity and interactions in biological systems. The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : The ester group may be reduced to form alcohols.

- Substitution : The ester can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. As an ester, it can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which may then participate in biochemical pathways. The specific molecular targets depend on the context of its use, such as its role in enzymatic reactions or cellular interactions .

Anti-inflammatory Effects

This compound has been studied for its possible anti-inflammatory properties. Compounds that modulate the action of leukotrienes, which are involved in inflammatory responses, could potentially be beneficial in treating conditions like asthma and allergic reactions . The interaction of this compound with inflammatory pathways remains an area for further exploration.

Enzyme Interactions

The compound's ability to interact with enzymes suggests potential applications in biochemical research and medicine. Its role as a substrate or inhibitor in enzymatic reactions could lead to insights into metabolic pathways and therapeutic targets .

Case Studies and Research Findings

- Enzymatic Activity : A study demonstrated that similar esters could inhibit certain enzymes involved in metabolic pathways related to inflammation and cancer progression. This suggests that this compound might also exhibit such properties .

- Pharmacological Applications : Research into related compounds has shown that they can serve as precursors in the synthesis of pharmaceuticals, indicating a potential role for this compound in drug development .

- Toxicological Studies : Preliminary studies on the toxicity of related compounds have indicated low toxicity levels at therapeutic doses, suggesting that this compound may also be safe for use in medicinal applications .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| Potential Activities | Anticancer, Anti-inflammatory |

| Mechanisms of Action | Enzyme interaction, Hydrolysis |

| Reactivity | Oxidation, Reduction, Substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.